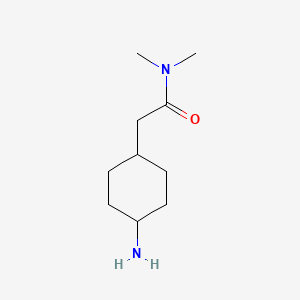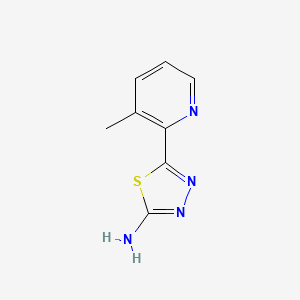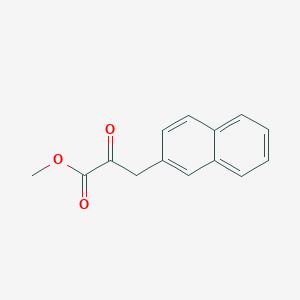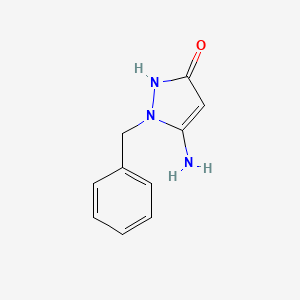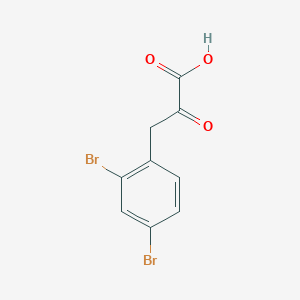
3-(2,4-Dibromophenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dibromophenyl)-2-oxopropanoic acid is a chemical compound with the molecular formula C9H6Br2O3 It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dibromophenyl)-2-oxopropanoic acid typically involves the bromination of a precursor compound, such as cinnamic acid. The reaction is carried out in the presence of bromine in a suitable solvent like dichloromethane at room temperature. The bromine addition to the double bond of cinnamic acid results in the formation of the desired dibromo product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 3-(2,4-Dibromophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the phenyl ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenyl derivatives with different functional groups, while oxidation can produce carboxylic acids or ketones.
科学的研究の応用
3-(2,4-Dibromophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2,4-Dibromophenyl)-2-oxopropanoic acid involves its interaction with molecular targets through its bromine atoms and phenyl ring. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and molecular targets are subject to ongoing research.
類似化合物との比較
3-(2,4-Dibromophenyl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of an oxopropanoic acid.
1,2-Dibromo-3-chloropropane: Another brominated compound with different functional groups and applications.
特性
分子式 |
C9H6Br2O3 |
|---|---|
分子量 |
321.95 g/mol |
IUPAC名 |
3-(2,4-dibromophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Br2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChIキー |
LNXHIBCTDHORQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Br)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


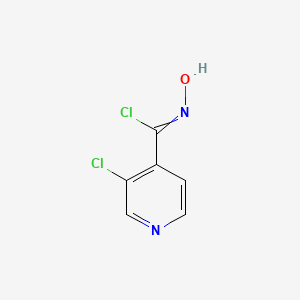
![3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13690632.png)
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole](/img/structure/B13690636.png)
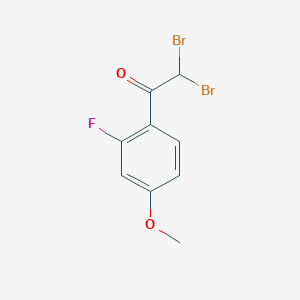
![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)

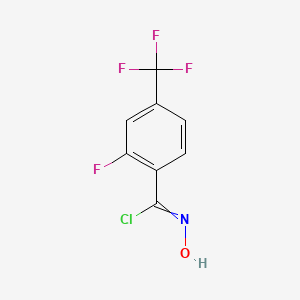
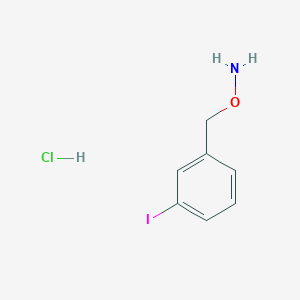
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
